molecular formula C16H7F13 B14348926 1-(Tridecafluorohexyl)naphthalene CAS No. 93697-17-7

1-(Tridecafluorohexyl)naphthalene

Cat. No.: B14348926
CAS No.: 93697-17-7
M. Wt: 446.20 g/mol
InChI Key: QQYGCXVOZCUYBA-UHFFFAOYSA-N
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Description

1-(Tridecafluorohexyl)naphthalene is a polyfluorinated aromatic compound consisting of a naphthalene ring substituted with a tridecafluorohexyl (-C₆F₁₃) group. However, detailed toxicological and environmental data for this compound remain scarce compared to simpler naphthalene derivatives like methylnaphthalenes or brominated analogs .

Properties

CAS No.

93697-17-7

Molecular Formula

C16H7F13

Molecular Weight

446.20 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)naphthalene

InChI

InChI=1S/C16H7F13/c17-11(18,10-7-3-5-8-4-1-2-6-9(8)10)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h1-7H

InChI Key

QQYGCXVOZCUYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tridecafluorohexyl)naphthalene typically involves the reaction of naphthalene with a tridecafluorohexyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of 1-(Tridecafluorohexyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Tridecafluorohexyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is common, where the naphthalene ring reacts with electrophiles to form substituted products.

    Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products

    Substitution: Products include halogenated naphthalenes, nitronaphthalenes, and sulfonated derivatives.

    Oxidation: Major products are naphthoquinones and phthalic anhydride.

    Reduction: Reduced products include dihydronaphthalenes and tetrahydronaphthalenes.

Scientific Research Applications

1-(Tridecafluorohexyl)naphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

    Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 1-(Tridecafluorohexyl)naphthalene involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The tridecafluorohexyl group imparts hydrophobicity and chemical stability, allowing the compound to interact with hydrophobic regions of biomolecules or materials. The naphthalene ring can participate in π-π interactions, enhancing its binding affinity to aromatic systems.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Naphthalene Derivatives

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Water Solubility
1-(Tridecafluorohexyl)naphthalene* ~438 (estimated) N/A N/A ~1.8 (estimated) Low
1-(Bromomethyl)naphthalene 221.09 52–55 213 (at 100 mmHg) 1.44 Slight
1-(2-Bromoethyl)naphthalene 235.12 N/A N/A N/A N/A
2-(1,1-Difluoroethyl)naphthalene 192.2 N/A N/A N/A Low
Naphthalene 128.17 80.2 218 1.14 ~30 mg/L

*Estimated based on fluorinated analogs. Fluorinated chains reduce polarizability, lowering melting/boiling points compared to non-fluorinated derivatives but increasing density .

Toxicological and Environmental Profiles

Acute Toxicity

  • Methylnaphthalenes (1- and 2-methyl) : Exhibit moderate toxicity (LD₅₀ ~1,200 mg/kg in rats) with respiratory and hepatic effects .
  • Brominated Derivatives : 1-(Bromomethyl)naphthalene is classified as harmful (Xn) with risks of irritation (R20/21/22) .
  • Fluorinated Derivatives: Limited data exist, but perfluoroalkyl substances (PFAS) like the tridecafluorohexyl group are linked to bioaccumulation and long-term ecological risks .

Biodegradation and Persistence

  • Methylnaphthalenes degrade aerobically via microbial oxidation but persist in anaerobic conditions .
  • Fluorinated compounds, including 1-(Tridecafluorohexyl)naphthalene, are likely resistant to hydrolysis and microbial degradation due to strong C-F bonds, posing environmental persistence concerns .

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